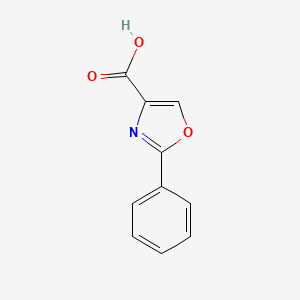

![molecular formula C15H14ClN3O B1349270 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 364742-46-1](/img/structure/B1349270.png)

4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

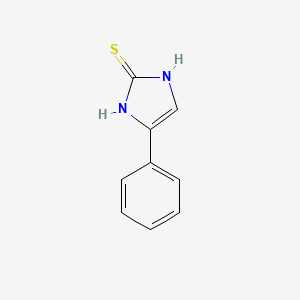

The compound “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a derivative of benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This compound is of interest because of its diverse biological and clinical applications .

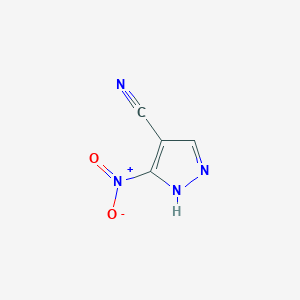

Molecular Structure Analysis

The molecular structure of “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” includes a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . The InChI code for this compound is 1S/C15H14ClN3O/c1-19-13-5-3-2-4-12 (13)18-15 (19)17-9-10-8-11 (16)6-7-14 (10)20/h2-8,20H,9H2,1H3, (H,17,18) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” are not available in the retrieved data. The compound has a molecular weight of 287.75 .Wissenschaftliche Forschungsanwendungen

DNA Binding and Fluorescence

The compound 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol, related to the synthetic dye Hoechst 33258, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, specifically with a preference for AT-rich sequences. This binding characteristic is crucial for its application as a fluorescent DNA stain, allowing for the visualization of DNA and chromosomes in cell biology research. It serves as a foundation for studying chromosomal structures and functions, aiding in the analysis of nuclear DNA content through techniques such as flow cytometry. Additionally, its analogs have found use as radioprotectors and topoisomerase inhibitors, highlighting its potential in drug design and the exploration of DNA-binding mechanisms (Issar & Kakkar, 2013).

Antioxidant and Pharmacological Effects

Chlorogenic Acid (CGA), another phenolic compound, exhibits a wide range of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Although not directly linked to 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol, CGA's diverse biological actions underscore the significant impact that structurally complex phenolic compounds can have on health and disease treatment. CGA's role in modulating lipid and glucose metabolism demonstrates the potential of phenolic compounds in addressing metabolic disorders (Naveed et al., 2018).

Food Chemistry and Toxicity Mitigation

In the realm of food science, phenolic compounds like methylglyoxal (not directly related but relevant for understanding the broad applications of phenols) are studied for their formation during food processing and their ability to react with dietary ingredients. Research into these reactions helps in understanding the balance between beneficial and deleterious effects of phenolic compounds in food, with implications for enhancing food safety and nutritional value (Zheng et al., 2020).

Eigenschaften

IUPAC Name |

4-chloro-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-19-13-5-3-2-4-12(13)18-15(19)17-9-10-8-11(16)6-7-14(10)20/h2-8,20H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUMCRANUCCGDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354948 |

Source

|

| Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

CAS RN |

364742-46-1 |

Source

|

| Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)